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molecular formula C6H4BrClFN B070090 2-Bromo-4-chloro-6-fluoroaniline CAS No. 195191-47-0

2-Bromo-4-chloro-6-fluoroaniline

Cat. No. B070090
M. Wt: 224.46 g/mol
InChI Key: HBHBARSMRVAINH-UHFFFAOYSA-N
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Patent
US07816380B2

Procedure details

A solution of 2-bromo-4-chloro-6-fluoroaniline (25.0 g, 111 mmol) in 200 mL of anhydrous DCM, in a 2 liter round-bottom flask equipped with a bubbler, was treated with nitrosonium tetrafluoroborate (14.3 g, 123 mmol), at ambient temperature. After 1 hour complete consumption of the aniline was observed. The reaction mixture was cooled to 0° C. prior to the addition of potassium cyanide (14.5 g, 223 mmol). With rapid stirring, an aqueous solution of cupric sulfate hexahydrate (55.6 g, 223 mmol in 125 mL of water) was slowly added producing a large volume of gas evolution. After stirring for 40 minutes, the ice bath was removed and the reaction was allowed to warm to ambient temperature. After 1 hour at ambient temperature, the reaction mixture was diluted with additional DCM and then slowly quenched by the addition of aqueous saturated sodium bicarbonate until additional gas evolution is no longer observed. The resulting heterogeneous mixture was then filtered through a large pad of celite, washing with DCM as needed. The organic filtrate was then washed twice with saturated brine prior to drying over sodium sulfate. Filtration and solvent removal provided material which was subjected to silica gel chromatography eluting with 0-25% DCM in heptane. Collection of product containing fractions and removal of solvent yielded 9.76 grams of 2-bromo-4-chloro-6-fluorobenzo-nitrile, which gave LC/MS and proton NMR spectra consistent with theory.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric sulfate hexahydrate
Quantity
125 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([F:10])[C:3]=1N.F[B-](F)(F)F.N#[O+].[C-:18]#[N:19].[K+]>C(Cl)Cl>[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([F:10])[C:3]=1[C:18]#[N:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)Cl)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
F[B-](F)(F)F.N#[O+]
Step Three
Name
Quantity
14.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
cupric sulfate hexahydrate
Quantity
125 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour complete consumption of the aniline
Duration
1 h
CUSTOM
Type
CUSTOM
Details
producing a large volume of gas evolution
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
WAIT
Type
WAIT
Details
After 1 hour at ambient temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with additional DCM
CUSTOM
Type
CUSTOM
Details
slowly quenched by the addition of aqueous saturated sodium bicarbonate until additional gas evolution
FILTRATION
Type
FILTRATION
Details
The resulting heterogeneous mixture was then filtered through a large pad of celite
WASH
Type
WASH
Details
washing with DCM
WASH
Type
WASH
Details
The organic filtrate was then washed twice with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and solvent removal
CUSTOM
Type
CUSTOM
Details
provided material which
WASH
Type
WASH
Details
eluting with 0-25% DCM in heptane
CUSTOM
Type
CUSTOM
Details
Collection of product
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
fractions and removal of solvent

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=C(C#N)C(=CC(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.76 g
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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